N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide is a compound that features a benzamide core with an imidazole moiety and a cycloheptyl group This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide typically involves the formation of the imidazole ring followed by the attachment of the benzamide and cycloheptyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild and can include the use of nickel catalysts for the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the benzamide group can yield primary amines.
Scientific Research Applications
N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-(imidazol-1-ylmethyl)benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains a benzimidazole core with different substituents.
Uniqueness
N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide is unique due to its specific combination of a cycloheptyl group and an imidazole moiety. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(20-17-5-3-1-2-4-6-17)16-9-7-15(8-10-16)13-21-12-11-19-14-21/h7-12,14,17H,1-6,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVCCMFDTCRDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.